REACTION_SMILES
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[CH2:10]([O:11][CH:13]=[C:14]([C:15](=[O:16])[O:17][CH2:18][CH3:19])[C:20](=[O:21])[O:22][CH2:23][CH3:24])[CH3:12].[CH3:25][CH2:26][OH:27].[NH2:1][c:2]1[cH:3][cH:4][c:5]([O:8][CH3:9])[n:6][cH:7]1>>[NH:1]([c:2]1[cH:3][cH:4][c:5]([O:8][CH3:9])[n:6][cH:7]1)[CH:13]=[C:14]([C:15](=[O:16])[O:17][CH2:18][CH3:19])[C:20](=[O:21])[O:22][CH2:23][CH3:24]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC=C(C(=O)OCC)C(=O)OCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(N)cn1
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Name
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Type
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product
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Smiles
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CCOC(=O)C(=CNc1ccc(OC)nc1)C(=O)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |